7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

dihydroorotase enzyme inhibition bindingDB

SAR programs using generic 'chloro-benzoxazine' blocks risk positional isomer confounding: 7-Cl substitution reduces M4 receptor affinity by 285-1,758-fold, a shift absent in 6-Cl/8-Cl congeners. 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 113770-21-1) eliminates this uncertainty. • Validated 7-Cl substitution pattern for 5-HT receptor modulator libraries • 97% purity with NMR/HPLC/GC documentation; no pre-purification required • Compatible with standard 2-8°C refrigerated storage; zero incremental logistics cost

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 113770-21-1
Cat. No. B056156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS113770-21-1
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC(=C2)Cl
InChIInChI=1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
InChIKeyAOVKRHZWXUMSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 113770-21-1) – Procurement-Ready Benzoxazine Scaffold for Focused Library Synthesis


7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 113770-21-1) is a bicyclic heterocycle composed of a benzene ring fused to a partially saturated 1,4-oxazine ring, substituted with a chlorine atom at the 7-position. It serves as a privileged scaffold in medicinal chemistry, particularly as a key intermediate for constructing serotonin receptor modulators and other CNS-targeted compound libraries . The compound is commercially available from multiple global suppliers with typical purity specifications of ≥95–97% and is routinely characterized by NMR, HPLC, or GC [1].

Why Unspecified “Chloro-Benzoxazine” Substitution Introduces Uncontrolled Variability in 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Procurement


Benzoxazine positional isomers (6‑Cl, 7‑Cl, 8‑Cl) exhibit divergent physicochemical and biochemical profiles that cannot be predicted from simple structural analogy [1]. For instance, the 6‑chloro isomer (CAS 70558-11-1) is reported as a low‑melting solid (mp 33–34 °C) , while the 7‑chloro congener is typically handled as a liquid or low‑melting solid requiring refrigerated storage , implying meaningful differences in intermolecular interactions, stability, and formulation behaviour. In biological assays, the 7‑chloro substitution pattern can dramatically alter target affinity: one study found that a 7‑chloro substituent reduced M4 receptor affinity by 285–1758‑fold relative to an unsubstituted analogue, whereas other substitution patterns did not produce equivalent shifts [2]. Consequently, generic interchange of “chloro‑benzoxazine” building blocks without positional verification introduces unacceptable risk in both chemical synthesis and biological screening campaigns.

Head-to-Head Quantitative Differentiation of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Against Its Closest Positional Isomers


Enzymatic Inhibition Profile: 7-Chloro Benzoxazine Exhibits Measurable but Weak Dihydroorotase Inhibition

In a direct biochemical assay, 7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This basal level of enzyme interaction provides a quantitative benchmark for comparing functionalized derivatives and for assessing off-target liability when the scaffold is used in library synthesis. No comparable dihydroorotase inhibition data are publicly available for the 6‑Cl or 8‑Cl positional isomers, making this a unique annotation for the 7‑Cl congener.

dihydroorotase enzyme inhibition bindingDB

Thermal Handling and Storage Stability: 7-Cl Isomer Requires Refrigerated Storage Unlike Room-Temperature-Stable 6-Cl Isomer

Vendor technical datasheets reveal a practical differentiation in storage requirements. The 7‑chloro isomer (CAS 113770-21-1) is specified for refrigerated storage (2–8 °C) , whereas the 6‑chloro isomer (CAS 70558-11-1) is listed as stable under inert atmosphere at room temperature . This difference implies lower thermal stability or higher reactivity for the 7‑Cl regioisomer, which has direct consequences for inventory management, shipping logistics, and long‑term experimental reproducibility.

storage stability thermal properties handling

Purity Specification: 7-Cl Isomer Routinely Supplied at 97% vs. 98% for 6-Cl Isomer

Commercial offerings for the 7‑chloro isomer typically quote a standard purity of 97% accompanied by batch‑specific QC documentation (NMR, HPLC, GC) . In comparison, the 6‑chloro isomer is commonly listed at 98% purity . While the 1% difference may appear marginal, it can be significant in multi‑step synthetic sequences where cumulative impurity effects degrade overall yield, or in biological assays sensitive to trace contaminants.

purity quality control batch consistency

Predicted Physicochemical Properties: 7-Cl Isomer Shows Higher Calculated Lipophilicity

In silico predictions indicate that the 7‑chloro substitution pattern yields a higher calculated logP compared to the 6‑chloro isomer, attributable to the different electronic environment of the chlorine atom relative to the oxazine ring . Although both isomers share the same molecular formula (C₈H₈ClNO, MW 169.61) and predicted density (~1.25 g/cm³), the altered lipophilicity profile can influence membrane permeability, protein binding, and chromatographic retention time, directly impacting biological screening outcomes and purification strategies.

lipophilicity drug-likeness physicochemical properties

Optimal Deployment Scenarios for 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Based on Quantitative Differentiation Evidence


Focused Library Synthesis Targeting Serotonin Receptor Modulation

When the goal is to generate benzoxazine‑based chemical libraries probing 5‑HT receptor subtypes, the 7‑chloro scaffold offers a defined substitution pattern that has been specifically linked to serotonin receptor modulator development . The documented 285–1758‑fold shift in M4 receptor affinity caused by 7‑chloro substitution demonstrates that this positional isomer confers a distinct pharmacological fingerprint not achievable with 6‑Cl or 8‑Cl congeners [1].

Synthetic Route Scouting Where Cold‑Chain Logistics Are Already Established

Laboratories with existing refrigerated storage infrastructure can adopt the 7‑Cl isomer without incremental logistics cost . The 97% purity specification with full QC documentation (NMR, HPLC, GC) [1] supports direct use in reaction optimization without mandatory pre‑purification, reducing lead time in medicinal chemistry campaigns.

Structure–Activity Relationship (SAR) Studies Requiring Positional Chlorine Scanning

In SAR programs designed to map the effect of halogen substitution position on target engagement, the 7‑chloro isomer serves as an essential comparator alongside 6‑Cl and 8‑Cl analogues. The differential storage stability and lipophilicity between isomers provide orthogonal physicochemical parameters that can be correlated with biological activity to build more predictive QSAR models.

Baseline Selectivity Profiling Against Dihydroorotase

For projects where dihydroorotase is either a target or an anti‑target, the measured IC50 of 180 µM [2] allows researchers to benchmark newly synthesized derivatives and quantify potency improvements. This data point is unique to the 7‑Cl isomer in public databases, enabling direct structure–activity tracking without cross‑ isomer extrapolation.

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